1-(2-Ethyl-4-(methylthio)phenyl)propan-2-one
Description
1-(2-Ethyl-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H16OS It is characterized by the presence of an ethyl group, a methylthio group, and a propan-2-one moiety attached to a phenyl ring
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(2-ethyl-4-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16OS/c1-4-10-8-12(14-3)6-5-11(10)7-9(2)13/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
RPZDJBBJCFFVQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)SC)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethyl-4-(methylthio)phenyl)propan-2-one typically involves the alkylation of 4-(methylthio)acetophenone with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethyl-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Ethyl-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4’-(methylthio)-2-morpholinopropiophenone: Shares a similar structure but contains a morpholine ring.
1-(4-(Dimethylamino)phenyl)propan-1-one: Contains a dimethylamino group instead of the ethyl and methylthio groups.
Uniqueness
1-(2-Ethyl-4-(methylthio)phenyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(2-Ethyl-4-(methylthio)phenyl)propan-2-one, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a carbonyl group, which plays a crucial role in its reactivity and interactions with biological targets. The presence of a methylthio group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Antimicrobial Activity
Research indicates that compounds containing thiophene and methylthio groups often exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that certain thiophene derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that the methylthio substitution may enhance this activity through increased membrane permeability or interaction with bacterial enzymes .
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Moderate | E. coli, S. aureus |
| Thiophene Derivative A | Strong | B. subtilis, S. typhi |
| Thiophene Derivative B | Moderate | C. albicans |
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies suggest that the compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways. The compound's structural features allow it to interact with cellular targets involved in proliferation and survival pathways, making it a candidate for further development as an anticancer agent .
The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and engage in nucleophilic substitutions due to the presence of its functional groups. The carbonyl group can participate in various biochemical interactions, facilitating binding with proteins and nucleic acids. This mechanism underpins its antimicrobial and cytotoxic effects.
Case Studies
- Antimicrobial Efficacy : A study conducted on synthetic derivatives of thiophene highlighted the compound's potential as an antibacterial agent against S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 125 µg/mL, demonstrating moderate effectiveness compared to standard antibiotics .
- Cytotoxicity Assessment : In another investigation involving human cancer cell lines, this compound was found to inhibit cell growth significantly at concentrations above 50 µM after 48 hours of exposure. The study concluded that the compound could serve as a lead structure for developing new anticancer drugs .
Toxicological Profile
Toxicological assessments indicate that while this compound shows promise in biological applications, it also poses risks at elevated doses. An acute toxicity study revealed an LD50 value of approximately 1984 mg/kg in rats, with observed symptoms including respiratory distress and neurological effects at higher doses . Long-term exposure studies are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
